

In-Depth Technical Guide: Amino-ethyl-SS-PEG3-NHBoc (CAS: 2144777-87-5)

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Compound of Interest

Compound Name: Amino-ethyl-SS-PEG3-NHBoc

Cat. No.: B605427

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This technical guide provides a comprehensive overview of **Amino-ethyl-SS-PEG3-NHBoc**, a bifunctional linker critical in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, application, and relevant experimental considerations.

Core Properties and Specifications

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional linker containing a disulfide bond, a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine. This specific arrangement of functional groups makes it a valuable tool for covalently linking molecules, most notably antibodies to cytotoxic payloads.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Amino-ethyl-SS-PEG3-NHBoc**, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	2144777-87-5	[1][2][3][4][5][6]
Molecular Formula	C15H32N2O5S2	[1][2][4][6]
Molecular Weight	384.55 g/mol	[4][5][6]
IUPAC Name	tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate	[2][5]
Purity	≥95%	[2]
Physical Form	Pale-yellow to Yellow-brown Liquid	[2]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (In Solvent)	-80°C for up to 1 year	[1]
Alternative Storage	2-8°C (Refrigerator)	[5]

Note: Discrepancies in storage conditions exist between suppliers. It is recommended to follow the storage instructions provided on the product-specific certificate of analysis.

Role in Antibody-Drug Conjugates

Amino-ethyl-SS-PEG3-NHBoc serves as a cleavable linker in the synthesis of ADCs.[1][3][4]

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload.

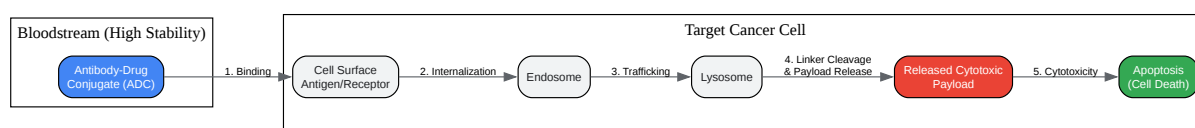
The key features of this linker in the context of ADCs are:

- **Disulfide Bond:** This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where glutathione concentrations are significantly higher. This ensures the selective release of the cytotoxic payload inside the target cancer cells.

- **PEG3 Spacer:** The short polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting ADC.
- **Boc-Protected Amine and Terminal Amine:** These two functional groups provide the necessary handles for a two-step conjugation process. The free amine can be reacted with an activated functional group on a payload molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to the antibody.

General Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like **Amino-ethyl-SS-PEG3-NHBoc**.



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Caption: General mechanism of action for an Antibody-Drug Conjugate.

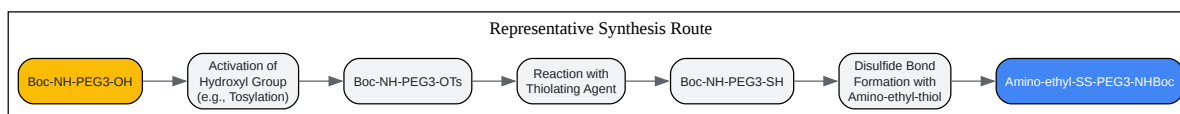
The disulfide bond within **Amino-ethyl-SS-PEG3-NHBoc** is cleaved within the lysosome, releasing the cytotoxic payload and inducing apoptosis.

Representative Experimental Protocols

While specific, published experimental protocols detailing the synthesis and use of **Amino-ethyl-SS-PEG3-NHBoc** are not readily available, the following sections provide representative methodologies for the synthesis of a similar linker and its conjugation into an ADC. These are illustrative and may require optimization for specific applications.

Representative Synthesis of a Boc-Protected PEG Disulfide Linker

The synthesis of **Amino-ethyl-SS-PEG3-NHBoc** would likely involve a multi-step process. A plausible, though generalized, synthetic route is outlined below.



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Caption: A plausible synthetic workflow for a Boc-protected PEG disulfide linker.

Methodology:

- **Activation of the Hydroxyl Group:** The terminal hydroxyl group of a precursor like Boc-NH-PEG3-OH would be activated, for example, by conversion to a tosylate (Boc-NH-PEG3-OTs) using p-toluenesulfonyl chloride in the presence of a base like triethylamine.
- **Thiolation:** The activated intermediate is then reacted with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce a thiol group, yielding Boc-NH-PEG3-SH.
- **Disulfide Bond Formation:** The thiol-containing intermediate is then reacted with an activated amino-ethyl-thiol derivative (e.g., cysteamine) under oxidizing conditions to form the disulfide bond, resulting in the final product, **Amino-ethyl-SS-PEG3-NHBoc**. Purification would typically be performed using column chromatography.

Representative Protocol for ADC Conjugation

The conjugation of a cytotoxic payload and an antibody using **Amino-ethyl-SS-PEG3-NHBoc** would proceed in a step-wise manner.

Step 1: Payload-Linker Conjugation

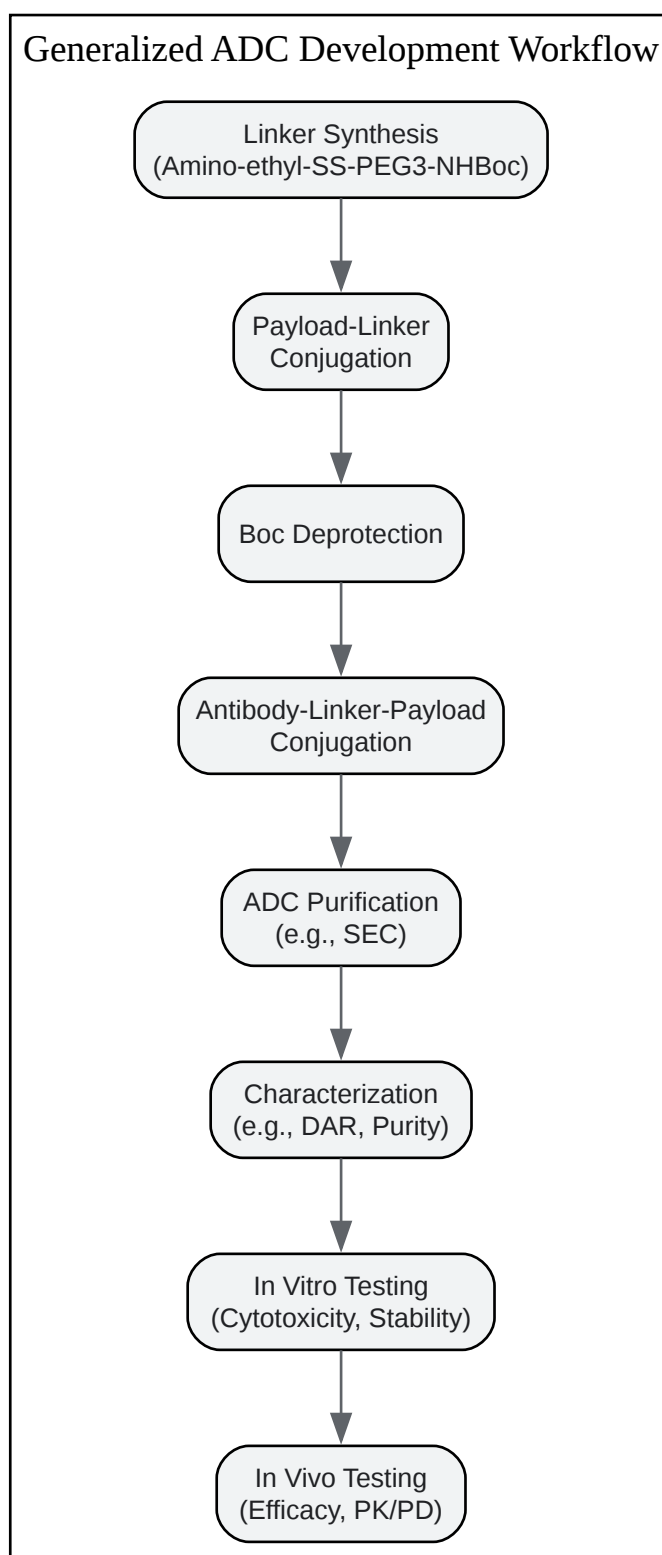
- **Activate Payload:** If the cytotoxic payload contains a carboxylic acid, it can be activated to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC.
- **Conjugation:** The activated payload is then reacted with the free primary amine of **Amino-ethyl-SS-PEG3-NHBoc** in an appropriate aprotic solvent. The reaction is monitored by HPLC or LC-MS until completion.
- **Purification:** The resulting payload-linker conjugate is purified, typically by reverse-phase HPLC.

Step 2: Antibody-Linker-Payload Conjugation

- **Deprotection:** The Boc protecting group on the payload-linker conjugate is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the terminal primary amine.
- **Antibody Modification (if necessary):** If conjugating to lysine residues, the antibody may be used directly. For site-specific conjugation, the antibody may require modification to introduce a reactive group.
- **Conjugation:** The deprotected payload-linker is conjugated to the antibody. For example, if conjugating to lysine residues, the payload-linker's amine can be reacted with a bifunctional crosslinker (e.g., SMCC) which is then reacted with the antibody.
- **Purification and Characterization:** The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated payload-linker and antibody. The drug-to-antibody ratio (DAR) is then determined.

The following diagram illustrates a generalized workflow for ADC development.

Generalized ADC Development Workflow



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